molecular formula C5H9N3 B13529339 (R)-1-(1H-pyrazol-4-yl)ethan-1-amine

(R)-1-(1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13529339
M. Wt: 111.15 g/mol
InChI Key: RPDQDVLOUJVEEX-SCSAIBSYSA-N
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Description

(R)-1-(1H-Pyrazol-4-yl)ethan-1-amine is a chiral chemical building block of significant interest in medicinal chemistry, primarily due to the privileged status of the pyrazole scaffold in drug discovery . The pyrazole nucleus is a key structural component in a wide array of biologically active molecules and approved therapeutics, known for its applications in developing anticancer , antibacterial , anti-inflammatory , and antifungal agents. The specific three-dimensional structure conferred by the (R)-chiral center in this amine is critical for its potential to interact selectively with biological targets, such as enzymes and receptors. This makes it a valuable precursor for the synthesis of more complex molecules aimed at exploring novel therapeutic pathways. For instance, pyrazole derivatives are actively investigated as potent and selective inhibitors of kinases like CDK2 for cancer treatment , and as novel antibacterial compounds effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Researchers utilize this chiral amine to impart specific stereochemical requirements in lead compounds, optimizing binding affinity and efficacy during the drug design process.

Properties

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

(1R)-1-(1H-pyrazol-4-yl)ethanamine

InChI

InChI=1S/C5H9N3/c1-4(6)5-2-7-8-3-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

RPDQDVLOUJVEEX-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CNN=C1)N

Canonical SMILES

CC(C1=CNN=C1)N

Origin of Product

United States

Preparation Methods

Direct Pyrazole Formation from Amines and 1,3-Dicarbonyl Compounds

One of the most direct approaches to synthesize N-substituted pyrazoles, including derivatives similar to (R)-1-(1H-pyrazol-4-yl)ethan-1-amine, involves the condensation of primary amines with 1,3-diketones or β-ketoesters under controlled conditions. This method allows the formation of the pyrazole ring with the amine substituent attached to the nitrogen atom.

  • Procedure Highlights:

    • Primary amine (e.g., (R)-1-aminoethane) is reacted with a 1,3-diketone such as 2,4-pentanedione.
    • Reagents such as O-(4-nitrobenzoyl)hydroxylamine are used to facilitate ring closure.
    • Reaction conditions typically involve heating at 85 °C in solvents like dimethylformamide (DMF).
    • Workup includes extraction, washing, drying, and purification by column chromatography.
  • Yields and Optimization:

    • Yields around 38-55% have been reported for related N-substituted pyrazoles.
    • Reaction temperature, reagent equivalents, and solvent choice critically influence yield.
    • Minor additives such as water or acetic acid have limited effect.
    • The presence of bases like diisopropylethylamine can reduce yield.
Parameter Typical Condition Effect on Yield
Temperature 85 °C Optimal for ring closure
Solvent DMF Good solubility and reaction medium
Reagent Equivalents 1.1 equiv diketone, 1.5 equiv hydroxylamine Stoichiometric balance important
Additives Water, Acetic acid (minor) Minimal effect
Base presence DIPEA Decreases yield

Table 1: Reaction conditions for N-substituted pyrazole synthesis and their effects on yield.

Sonication-Assisted Cyclization Method

An alternative and modern approach involves the use of sonication (ultrasound irradiation) to accelerate the cyclization of hydrazine hydrate with nitrile or ester precursors to form pyrazole derivatives.

  • General Synthetic Route:

    • Conversion of carboxylic acid to methyl ester via reflux with methanol and sulfuric acid.
    • Formation of 3-oxonitrile intermediate by reaction of methyl ester with sodium hydride and acetonitrile.
    • Cyclization of 3-oxonitrile with hydrazine hydrate under ultrasound irradiation (sonication) in acetic acid to yield substituted pyrazoles.
  • Advantages:

    • Shorter reaction times (1-2 hours under sonication).
    • Improved yields (55-67%) compared to traditional heating methods.
    • Metal-free and environmentally friendly conditions.
    • Effective for a variety of substituents including heteroaromatics.
  • Characterization:

    • Products confirmed by ^1H NMR, ^13C NMR, and IR spectroscopy.
    • Purification by column chromatography.
Step Conditions Yield Range (%)
Esterification Methanol, conc. H2SO4, reflux 16h 68-81
Oxonitrile Formation NaH, acetonitrile, toluene reflux 17h 80-93
Cyclization (Sonication) Hydrazine hydrate, acetic acid, ultrasound 1-2h 55-67

Table 2: Sonication-assisted synthesis steps and yields for pyrazole derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Direct condensation with diketones (R)-1-aminoethane, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine 85 °C, DMF, 1.5 h 38-55 Requires careful stoichiometry control
Sonication-assisted cyclization Methyl ester of acid, NaH, acetonitrile, hydrazine hydrate Reflux and ultrasound, 1-17 h total 55-67 Faster, metal-free, environmentally friendly
Asymmetric synthesis (limited data) Chiral amines, chiral catalysts/auxiliaries Variable, under development N/A Needs further development

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(1h-pyrazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include pyrazole ketones, alcohols, amines, and various substituted pyrazole derivatives.

Scientific Research Applications

(1r)-1-(1h-pyrazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1r)-1-(1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Pyrazole-containing amines are widely explored due to their versatility in drug discovery. Below is a comparative analysis of (R)-1-(1H-pyrazol-4-yl)ethan-1-amine and structurally related compounds:

Table 1: Structural Comparison of Pyrazol-4-yl Ethanamine Derivatives
Compound Name Substituents on Pyrazole Stereochemistry Key Applications Reference
(R)-1-(1H-Pyrazol-4-yl)ethan-1-amine None (H at position 1) R-configuration Kinase inhibitor intermediates
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine 1-Isopropyl Not specified Research chemical
(1-Ethyl-1H-pyrazol-4-yl)methylamine 1-Ethyl, methylaminomethyl Not specified Synthetic intermediate
Avapritinib (S-enantiomer) 1-Methyl, pyrrolo[2,1-f][1,2,4]triazine S-configuration Approved anticancer drug (kinase inhibitor)

Key Observations :

  • Stereochemical Influence : The R-configuration in the target compound contrasts with the S-enantiomer in Avapritinib, underscoring the importance of chirality in drug efficacy .

Patent and Commercial Relevance

Pyrazol-4-yl amines are frequently patented for pharmaceutical applications:

  • Avapritinib : Protected under US patents for its use in treating gastrointestinal stromal tumors .
  • Selumetinib Sulfate : Patented for its crystalline form to enhance solubility (US9156795B2) .
  • The hydrochloride salt of the target compound (CAS: 1423034-85-8) is commercially available, indicating industrial demand .

Biological Activity

(R)-1-(1H-pyrazol-4-yl)ethan-1-amine is a chiral compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(R)-1-(1H-pyrazol-4-yl)ethan-1-amine features a five-membered heterocyclic ring with two nitrogen atoms, contributing to its unique chemical reactivity. The compound's molecular formula is C5H8N4C_5H_8N_4, with a molecular weight of approximately 136.14 g/mol. Its structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that (R)-1-(1H-pyrazol-4-yl)ethan-1-amine exhibits several biological activities, particularly in antimicrobial and anti-inflammatory domains:

Antimicrobial Properties

Studies have shown that this compound possesses significant antibacterial and antifungal activities. In vitro tests revealed its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL
Candida albicans0.020 mg/mL

The above table summarizes the MIC values against selected microorganisms, indicating that (R)-1-(1H-pyrazol-4-yl)ethan-1-amine could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been observed to inhibit specific enzymes involved in inflammatory processes. This action suggests potential therapeutic applications in treating inflammatory diseases. Further research is required to elucidate the precise mechanisms of action and the pathways involved.

Synthesis Methods

The synthesis of (R)-1-(1H-pyrazol-4-yl)ethan-1-amine typically involves:

  • Preparation of Pyrazole Derivatives : Reaction of hydrazine with appropriate carbonyl compounds.
  • Amine Formation : Subsequent reduction steps to yield the final amine product.

These methods can be optimized using various catalysts and solvents to enhance yield and purity.

Case Study 1: Antimicrobial Evaluation

A study conducted on synthesized pyrazole derivatives, including (R)-1-(1H-pyrazol-4-yl)ethan-1-amine, demonstrated significant antimicrobial activity against a range of pathogens. The results indicated that modifications to the pyrazole ring could enhance bioactivity, suggesting structure-activity relationships that merit further investigation .

Case Study 2: In Vivo Studies

In vivo assessments have highlighted the compound's potential in reducing inflammation in animal models. These studies showed a marked decrease in inflammatory markers following administration of (R)-1-(1H-pyrazol-4-yl)ethan-1-amine, supporting its therapeutic application in inflammatory conditions .

Q & A

Basic: What are the standard synthetic routes for (R)-1-(1H-pyrazol-4-yl)ethan-1-amine, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves alkylation or reductive amination of pyrazole derivatives. For example:

  • Step 1: React 1H-pyrazole-4-carbaldehyde with ethylamine under reductive conditions (e.g., NaBH₃CN in methanol) to form the secondary amine intermediate.
  • Step 2: Chiral resolution via chiral chromatography (e.g., using a CHIRALPAK® column) to isolate the (R)-enantiomer .
  • Characterization:
    • NMR: Key peaks include δ 7.5–7.7 ppm (pyrazole C-H) and δ 1.2–1.4 ppm (ethylamine CH₃) .
    • Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 152.2 (C₆H₁₀N₃⁺).

Table 1: Common Reaction Conditions

Reagent/ConditionExampleReference
CatalystCuI/Cs₂CO₃ (for coupling)
SolventDMF or THF
PurificationColumn chromatography (SiO₂, EtOAc/hexane)

Advanced: How can researchers resolve contradictions between experimental and computational stereochemical data for the (R)-enantiomer?

Methodological Answer:
Contradictions may arise due to:

  • Crystallographic vs. NMR data: Use single-crystal X-ray diffraction (SHELXL ) to confirm absolute configuration. Compare with DFT-calculated NMR shifts (e.g., Gaussian 16) to validate stereochemistry.
  • Chiral purity: Employ chiral HPLC (e.g., Chiralcel OD-H column) with a mobile phase of hexane/isopropanol (80:20) to assess enantiomeric excess (EE) .

Basic: What spectroscopic techniques are critical for characterizing (R)-1-(1H-pyrazol-4-yl)ethan-1-amine?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals near δ 7.5–8.0 ppm (pyrazole ring) .
  • IR Spectroscopy: Look for N-H stretches at ~3350 cm⁻¹ and pyrazole ring vibrations at ~1550 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) to confirm molecular formula (C₆H₁₀N₃).

Advanced: How can reaction regioselectivity be optimized in the synthesis of derivatives?

Methodological Answer:
Regioselectivity in pyrazole functionalization depends on:

  • Substituent effects: Electron-withdrawing groups at pyrazole C-3 position direct electrophiles to C-5 .
  • Catalytic systems: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at C-4 .
  • Temperature control: Lower temperatures (0–25°C) minimize side reactions during alkylation .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage: 4°C under inert atmosphere (Ar/N₂) to prevent oxidation of the amine group .
  • Stability assays: Monitor degradation via HPLC every 3 months; >95% purity maintained for 12 months under optimal conditions.

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

  • Docking studies: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Pyrazole’s N-atoms form hydrogen bonds with catalytic residues .
  • MD Simulations: GROMACS for stability assessment of ligand-receptor complexes over 100 ns trajectories .

Table 2: Key Computational Parameters

ParameterValuePurpose
Force FieldCHARMM36Protein-ligand dynamics
Solvation ModelTIP3PExplicit water simulation

Basic: How is the compound’s purity validated for biological assays?

Methodological Answer:

  • HPLC: Use a C18 column (ACN/water gradient) to detect impurities (<0.5%).
  • Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C 56.7%, H 7.2%, N 33.1%) .

Advanced: What strategies mitigate racemization during derivatization?

Methodological Answer:

  • Low-temperature reactions: Conduct acylations at –20°C to prevent amine inversion.
  • Chiral auxiliaries: Use (R)-BINOL-based catalysts to retain enantiopurity during coupling .

Basic: What in vitro assays are suitable for assessing antimicrobial activity?

Methodological Answer:

  • MIC assays: Test against S. aureus (ATCC 29213) in Mueller-Hinton broth (24 h incubation). Pyrazole derivatives show MIC₅₀ values ~8–16 µg/mL .
  • Cytotoxicity: MTT assay on HEK293 cells to confirm selectivity (IC₅₀ > 50 µM) .

Advanced: How can structural analogs improve target binding affinity?

Methodological Answer:

  • SAR studies: Introduce fluoro or methyl groups at pyrazole C-3 to enhance hydrophobic interactions .
  • Co-crystallization: Obtain X-ray structures with target proteins (e.g., kinase domains) to guide optimization .

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